6-Bromo-2,2-dimethylchroman
Overview
Description
6-Bromo-2,2-dimethylchroman is a heterocyclic organic compound that belongs to the chroman family. Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a bromine atom at the 6th position and two methyl groups at the 2nd position makes this compound unique and potentially useful in various scientific applications.
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2,2-dimethylchroman are ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle and nerve cells .
Mode of Action
This compound interacts with its targets, the ATP-sensitive potassium channels, leading to changes in the electrical activity of the cells . This interaction can influence various biological processes, including insulin release and muscle relaxation .
Biochemical Pathways
This compound affects the biochemical pathways associated with ATP-sensitive potassium channels . The downstream effects of this interaction can lead to a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, and anti-inflammatory effects .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with ATP-sensitive potassium channels . For instance, it can inhibit insulin release from pancreatic β-cells or relax vascular smooth muscle cells .
Biochemical Analysis
Cellular Effects
In terms of cellular effects, studies have shown that chromanone compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 6-Bromo-2,2-dimethylchroman on various types of cells and cellular processes are still being researched.
Molecular Mechanism
It is known that chromanone compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2-dimethylchroman typically involves the bromination of 2,2-dimethylchroman. One common method is the reaction of 2,2-dimethylchroman with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,2-dimethylchroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2,2-dimethylchroman.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Chromanones or chromones.
Reduction: 2,2-Dimethylchroman.
Substitution: Various substituted chromans depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,2-dimethylchroman has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Chroman-4-one: Lacks the bromine atom and has different biological activities.
2,2-Dimethylchroman: Lacks the bromine atom, making it less reactive in certain chemical reactions.
6-Bromo-2,2-dimethylchroman-4-one: Contains a carbonyl group at the 4th position, which can significantly alter its chemical and biological properties.
Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound in both synthetic chemistry and medicinal research.
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydrochromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPZMALEQZMIAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174894-80-5 | |
Record name | 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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